Methyl 4-[(4-fluorobenzyl)oxy]benzoate
Description
Methyl 4-[(4-fluorobenzyl)oxy]benzoate is a fluorinated aromatic ester characterized by a benzoate backbone substituted with a 4-fluorobenzyl ether group at the para position. This compound is of interest in medicinal chemistry and materials science due to its unique electronic and steric properties imparted by the fluorine atom and benzyloxy group. Its molecular structure enables diverse applications, including serving as a synthetic intermediate in drug discovery and as a component in advanced materials .
Properties
Molecular Formula |
C15H13FO3 |
|---|---|
Molecular Weight |
260.26 g/mol |
IUPAC Name |
methyl 4-[(4-fluorophenyl)methoxy]benzoate |
InChI |
InChI=1S/C15H13FO3/c1-18-15(17)12-4-8-14(9-5-12)19-10-11-2-6-13(16)7-3-11/h2-9H,10H2,1H3 |
InChI Key |
DYKQVZUUFRCVNS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCC2=CC=C(C=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Methyl 2-((4-fluorobenzyl)oxy)benzoate
- Structural Difference : The benzyloxy group is at the ortho position of the benzoate ring instead of the para position.
- Impact : Altered steric hindrance and electronic distribution may reduce crystallinity compared to the para-substituted analogue, affecting solubility and reactivity in synthetic pathways .
Methyl 4-[(3-fluorobenzyl)oxy]benzoate
- Structural Difference : Fluorine is at the meta position of the benzyl group.
Methyl 4-fluoro-2-methoxybenzoate
- Structural Difference : Replaces the 4-fluorobenzyloxy group with a methoxy group and adds a fluorine at the para position of the benzoate ring.
- Impact : The methoxy group enhances electron-donating effects, increasing the compound’s susceptibility to oxidative degradation compared to the benzyloxy-substituted analogue .
Methyl 4-[4-(difluoromethyl)phenyl]benzoate
- Structural Difference : Features a difluoromethylphenyl group instead of the fluorobenzyloxy moiety.
- Impact : The difluoromethyl group enhances lipophilicity and metabolic stability, making this compound more suitable for pharmaceutical applications requiring prolonged bioavailability .
Physicochemical Properties
*Melting point data inferred from structurally similar compounds in .
Preparation Methods
Reaction Mechanism and Conditions
The phenolic oxygen of methyl 4-hydroxybenzoate is deprotonated by a base (e.g., potassium carbonate or sodium hydride), generating a phenoxide ion that nucleophilically attacks the electrophilic carbon of 4-fluorobenzyl bromide. This SN2 mechanism proceeds efficiently in polar aprotic solvents such as dimethylacetamide (DMA) or methanol under reflux.
-
Reactants :
-
Methyl 4-hydroxybenzoate (10.0 g, 65.8 mmol)
-
4-Fluorobenzyl bromide (1.2 equivalents)
-
Potassium carbonate (1.2 equivalents)
-
Solvent: Methanol or DMA (40–50 mL)
-
-
Procedure :
-
Combine reactants and reflux for 4–6 hours.
-
Filter to remove excess base, concentrate under reduced pressure, and purify via recrystallization (chloroform/hexane).
-
-
Yield : 85–92% (reported for analogous benzyloxy derivatives).
Optimization Considerations
-
Base Selection : Potassium carbonate is preferred over stronger bases (e.g., NaH) to minimize ester hydrolysis.
-
Solvent Effects : DMA enhances reaction rates at elevated temperatures (110°C), while methanol simplifies workup.
-
Stoichiometry : A 10–20% excess of 4-fluorobenzyl bromide ensures complete conversion.
Two-Step Synthesis from 4-Hydroxybenzoic Acid
For laboratories lacking methyl 4-hydroxybenzoate, a two-step approach starting from 4-hydroxybenzoic acid is viable (Figure 2).
Esterification of 4-Hydroxybenzoic Acid
4-Hydroxybenzoic acid is esterified with methanol under acidic conditions to yield methyl 4-hydroxybenzoate:
Alkylation with 4-Fluorobenzyl Bromide
The alkylation step mirrors Section 1.1, with yields comparable to the one-pot method.
Alternative Methods and Emerging Strategies
Mitsunobu Reaction
For substrates sensitive to strong bases, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 4-fluorobenzyl alcohol directly to methyl 4-hydroxybenzoate. While effective, this method is cost-prohibitive for large-scale synthesis.
Key Data :
Solid-Phase Synthesis
Recent advances utilize polymer-supported bases to simplify purification. For example, Amberlyst A21 resin facilitates heterogeneous catalysis, enabling facile filtration and recycling.
Advantages :
Comparative Analysis of Methods
| Method | Yield (%) | Cost | Complexity | Scalability |
|---|---|---|---|---|
| Williamson (one-step) | 85–92 | Low | Moderate | High |
| Two-step synthesis | 80–88 | Moderate | High | Moderate |
| Mitsunobu | 78–82 | High | Moderate | Low |
| Solid-phase | 80–85 | Moderate | Low | High |
Challenges and Troubleshooting
Q & A
What are the standard synthetic routes for Methyl 4-[(4-fluorobenzyl)oxy]benzoate, and how can reaction conditions be optimized for yield?
Basic
The synthesis typically involves nucleophilic aromatic substitution. A common method reacts 4-hydroxybenzoic acid with 4-fluorobenzyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile . Optimization includes:
- Temperature : 60–80°C to balance reaction rate and side reactions.
- Solvent choice : DMF enhances nucleophilicity but may require careful purification.
- Base strength : Mild bases (K₂CO₃) reduce ester hydrolysis risks compared to NaOH .
Yields >70% are achievable under reflux for 12–24 hours.
Which spectroscopic techniques are most effective for characterizing this compound?
Basic
Key techniques include:
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for benzoate and fluorobenzyl groups) .
- IR spectroscopy : Detects ester carbonyl (C=O stretch ~1720 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 289.1) .
For purity assessment, HPLC with UV detection (λ = 254 nm) is recommended .
How does the substitution pattern (e.g., fluorine position) influence the compound’s reactivity and biological activity?
Advanced
The 4-fluorobenzyl group impacts:
- Electrophilicity : Fluorine’s electron-withdrawing effect activates the benzyloxy group for nucleophilic attacks .
- Biological interactions : Fluorine enhances lipophilicity, improving membrane permeability. Comparative studies show:
| Analog (Substituent) | Reactivity (Relative Rate) | Enzyme Inhibition (IC₅₀, μM) |
|---|---|---|
| 4-Fluoro (target) | 1.0 | 12.3 ± 1.2 |
| 3-Fluoro | 0.7 | 18.9 ± 2.1 |
| 2-Fluoro | 0.5 | 25.4 ± 3.0 |
Data suggests para-substitution maximizes bioactivity .
What strategies minimize byproduct formation during nucleophilic substitution reactions involving fluorobenzyl halides?
Advanced
Byproducts (e.g., di-alkylated products or hydrolysis derivatives) can be mitigated by:
- Controlled stoichiometry : Use 1.1–1.2 equivalents of fluorobenzyl bromide to limit over-alkylation .
- Inert atmosphere : Prevents oxidation of intermediates.
- Phase-transfer catalysis : TBAB (tetrabutylammonium bromide) improves reaction homogeneity in biphasic systems .
Post-reaction, column chromatography (silica gel, hexane/EtOAc gradient) effectively isolates the product .
How can researchers design experiments to assess the compound’s enzyme inhibition potential?
Methodological
A stepwise approach includes:
Target selection : Prioritize enzymes with known sensitivity to benzoate esters (e.g., cyclooxygenase-2 or tyrosine kinases) .
Assay design :
- Kinetic assays : Measure IC₅₀ via fluorogenic substrates (e.g., ATPase activity using malachite green).
- Dose-response : Test concentrations from 1 nM–100 μM.
Controls : Include positive inhibitors (e.g., indomethacin for COX-2) and solvent-only blanks.
Data analysis : Use nonlinear regression (GraphPad Prism) to calculate inhibition constants .
What are the challenges in analyzing metabolic stability of this compound, and how can they be addressed?
Advanced
Challenges include:
- Ester hydrolysis : Rapid degradation in liver microsomes.
Solutions : - LC-MS/MS monitoring : Quantify parent compound and metabolites (e.g., benzoic acid derivative).
- CYP450 inhibition : Co-incubate with cytochrome P450 inhibitors (e.g., ketoconazole) to identify primary metabolic pathways .
- Stabilization : Use prodrug strategies (e.g., methyl-to-ethyl ester modification) to delay hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
